B1575783 Temporin-1Sb

Temporin-1Sb

Cat. No.: B1575783
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1Sb is a cationic antimicrobial peptide (AMP) belonging to the temporin family, originally isolated from the skin secretions of the European red frog (Rana temporaria). It is characterized by a short linear structure (typically 10–14 residues) with a high proportion of hydrophobic and positively charged amino acids, enabling membrane disruption and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . Its mechanism involves electrostatic interactions with microbial membranes, leading to pore formation and cell lysis. This compound has shown promise in combating antibiotic-resistant pathogens, though its hemolytic activity at higher concentrations remains a limitation .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPIVTNLLSGLL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Temporin-1Sb shares functional and structural similarities with other temporins and AMPs. Below is a comparative analysis based on sequence, activity, and physicochemical properties:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Sequence Net Charge Hydrophobicity (%) MIC (μg/mL)* Hemolytic Activity (HC50, μg/mL) Reference(s)
This compound FLPLIGRVLSGIL-NH₂ +3 65 2–8 50
Temporin-1Ta FLPLIGRVLSGIL-NH₂ +3 65 4–16 45
Temporin-1CEa FVDLKKIANIINSIF-NH₂ +2 70 8–32 30
Magainin-2 GIGKFLHSAKKFGKAFVGEIMNS +4 50 1–4 >200
Melittin GIGAVLKVLTTGLPALISWIKRKRQQ +5 75 0.5–2 5

MIC: Minimum Inhibitory Concentration against *Staphylococcus aureus.

Key Findings :

Sequence Specificity: this compound and Temporin-1Ta share identical sequences but differ in post-translational modifications, leading to minor variations in activity .

Charge vs. Activity : this compound (+3 charge) exhibits stronger antimicrobial activity than Temporin-1CEa (+2) but lower than Magainin-2 (+4), emphasizing the role of charge in membrane interaction .

Hemolytic Trade-off : this compound’s moderate hemolytic activity (HC50 = 50 μg/mL) contrasts with Melittin’s high toxicity (HC50 = 5 μg/mL), highlighting a critical balance between efficacy and safety .

Hydrophobicity : Higher hydrophobicity in Temporin-1CEa (70%) correlates with increased hemolysis, suggesting that excessive hydrophobicity may enhance off-target effects .

Research Advancements and Challenges

Recent studies have focused on optimizing this compound via:

  • Amino Acid Substitution: Replacing Leu⁸ with D-amino acids reduces hemolysis while retaining antimicrobial potency .
  • Hybrid Peptides : Fusion with Magainin-2 fragments improves solubility and broadens the spectrum of activity .
  • Delivery Systems: Encapsulation in liposomes or nanoparticles mitigates toxicity and enhances stability in vivo .

Table 2: In Vivo Efficacy of this compound Derivatives

Derivative Model Organism Pathogen Survival Rate (%) Toxicity (LD50, mg/kg)
This compound Mouse MRSA 60 25
D-Leu⁸ Analog Mouse MRSA 85 >50
Magainin-1Sb Hybrid Mouse Pseudomonas aeruginosa 90 >100

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